Casopitant metabolite M31
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Overview
Description
Casopitant metabolite M31 is a significant compound derived from Casopitant, a potent and selective antagonist of the human neurokinin-1 receptor. Casopitant is primarily used for the prevention of chemotherapy-induced and postoperative nausea and vomiting . The metabolite M31 plays a crucial role in understanding the pharmacokinetics and pharmacodynamics of Casopitant.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Casopitant and its metabolites involves multiple steps, including the formation of the piperidinecarboxamide core and subsequent modifications. The synthetic route typically involves the use of high-performance liquid chromatography and tandem mass spectroscopy for purification and analysis .
Industrial Production Methods
Industrial production of Casopitant and its metabolites, including M31, involves large-scale chemical synthesis under controlled conditions. The process ensures high purity and yield, adhering to stringent pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Casopitant metabolite M31 undergoes various chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to hydroxylated derivatives.
Reduction: Involving the reduction of functional groups.
Substitution: Reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nicotinamide adenine dinucleotide phosphate (NADPH): for reduction reactions.
Ketoconazole: as an inhibitor in metabolic studies.
Midazolam: and Nifedipine as probe substrates for cytochrome P450 interactions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives and other oxidized metabolites, which are crucial for understanding the metabolic pathways of Casopitant .
Scientific Research Applications
Casopitant metabolite M31 has several scientific research applications:
Chemistry: Used in studying the metabolic pathways and interactions of neurokinin-1 receptor antagonists.
Biology: Helps in understanding the biological effects of Casopitant and its metabolites.
Medicine: Plays a role in developing treatments for nausea and vomiting associated with chemotherapy and surgery.
Industry: Used in the pharmaceutical industry for the development and testing of antiemetic drugs.
Mechanism of Action
Casopitant metabolite M31 exerts its effects by interacting with the neurokinin-1 receptor, which is the primary receptor for substance P. The inhibition of this receptor helps in preventing nausea and vomiting. The metabolite also interacts with cytochrome P450 enzymes, influencing its pharmacokinetic profile .
Comparison with Similar Compounds
Similar Compounds
Aprepitant: Another neurokinin-1 receptor antagonist used for similar indications.
Fosaprepitant: A prodrug of Aprepitant with similar pharmacological effects.
Rolapitant: A long-acting neurokinin-1 receptor antagonist.
Uniqueness
Casopitant metabolite M31 is unique due to its specific metabolic profile and interactions with cytochrome P450 enzymes. Its distinct pharmacokinetic properties make it a valuable compound for studying drug-drug interactions and developing antiemetic therapies .
Properties
CAS No. |
921207-33-2 |
---|---|
Molecular Formula |
C28H33F7N4O2 |
Molecular Weight |
590.6 g/mol |
IUPAC Name |
(2R,4S)-4-(2-acetamidoethylamino)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide |
InChI |
InChI=1S/C28H33F7N4O2/c1-16-11-22(29)5-6-24(16)25-15-23(37-9-8-36-18(3)40)7-10-39(25)26(41)38(4)17(2)19-12-20(27(30,31)32)14-21(13-19)28(33,34)35/h5-6,11-14,17,23,25,37H,7-10,15H2,1-4H3,(H,36,40)/t17-,23+,25-/m1/s1 |
InChI Key |
GFVSLDANFPBOML-WSNNEZGNSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)[C@H]2C[C@H](CCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)NCCNC(=O)C |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)NCCNC(=O)C |
Origin of Product |
United States |
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